Anti-CRTAM/CD355 Antibody

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H64N12O12S2 |

|---|---|

Molecular Weight |

933.1 g/mol |

IUPAC Name |

(6S,9S,12S,15R,20R,23S,26S,29S)-15-amino-6-[(2S)-butan-2-yl]-12-[3-(diaminomethylideneamino)propyl]-9-[(1R)-1-hydroxyethyl]-26-(hydroxymethyl)-2,5,8,11,14,22,25,28-octaoxo-23-propan-2-yl-17,18-dithia-1,4,7,10,13,21,24,27-octazabicyclo[27.3.0]dotriacontane-20-carboxylic acid |

InChI |

InChI=1S/C37H64N12O12S2/c1-6-18(4)27-33(57)42-13-25(52)49-12-8-10-24(49)32(56)44-22(14-50)31(55)46-26(17(2)3)34(58)45-23(36(60)61)16-63-62-15-20(38)29(53)43-21(9-7-11-41-37(39)40)30(54)48-28(19(5)51)35(59)47-27/h17-24,26-28,50-51H,6-16,38H2,1-5H3,(H,42,57)(H,43,53)(H,44,56)(H,45,58)(H,46,55)(H,47,59)(H,48,54)(H,60,61)(H4,39,40,41)/t18-,19+,20-,21-,22-,23-,24-,26-,27-,28-/m0/s1 |

InChI Key |

NVZFEKOKXWXBNJ-KPFCNXGFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CCCN=C(N)N)N)C(=O)O)C(C)C)CO |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CCCN=C(N)N)N)C(=O)O)C(C)C)CO |

Origin of Product |

United States |

Foundational & Exploratory

H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH structure elucidation

An In-depth Technical Guide to the Structure Elucidation of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

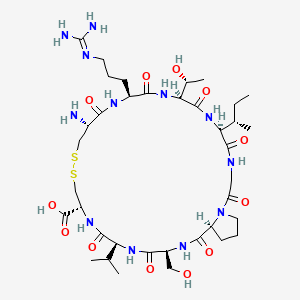

This technical guide provides a comprehensive overview of the methodologies for the complete structure elucidation of the cyclic nonapeptide H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH. This peptide, featuring a disulfide bridge, shares sequence homology with known transferrin receptor (TfR) binding motifs, suggesting its potential as a targeting ligand for drug delivery systems. This document details the experimental protocols for solid-phase synthesis, mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and Edman degradation for primary, secondary, and tertiary structure determination. All quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.

Physicochemical Properties

The fundamental physicochemical properties of the peptide are crucial for its synthesis, purification, and analytical characterization. The theoretical values for H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH are summarized below.

| Property | Value |

| Molecular Formula | C₃₈H₆₅N₁₁O₁₁S₂ |

| Average Molecular Weight | 932.12 g/mol |

| Monoisotopic Molecular Weight | 931.4355 g/mol |

| Theoretical Isoelectric Point (pI) | 8.65 |

Calculated using online peptide analysis tools.

Experimental Workflow

The comprehensive elucidation of the peptide's structure follows a multi-step experimental workflow. This process begins with the chemical synthesis of the peptide, followed by primary structure confirmation and disulfide bridge verification using mass spectrometry. The three-dimensional structure in solution is then determined using NMR spectroscopy.

Figure 1: Overall experimental workflow for the structure elucidation of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) and Cyclization

The synthesis of the cyclic peptide is achieved through Fmoc-based solid-phase chemistry, followed by on-resin cyclization to form the disulfide bridge.

Protocol:

-

Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Amino Acid Coupling:

-

Sequentially couple the Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Thr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH) to the resin.

-

For each coupling cycle, perform Fmoc deprotection using 20% piperidine in DMF.

-

Activate the amino acid carboxyl group using a coupling agent such as HBTU/DIPEA in DMF.

-

Monitor coupling completion with a Kaiser test.

-

-

On-Resin Cyclization:

-

After the final amino acid coupling and Fmoc deprotection, selectively deprotect the trityl (Trt) groups from the two cysteine residues using a solution of 2% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Induce on-resin oxidation to form the disulfide bridge using a mild oxidizing agent, such as N-chlorosuccinimide (NCS) in DMF.[1]

-

-

Cleavage and Deprotection:

-

Cleave the cyclic peptide from the resin and simultaneously remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[2]

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile and water containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Mass Spectrometry for Primary Structure Verification

Mass spectrometry is employed to confirm the molecular weight of the synthesized peptide and to sequence it using tandem MS (MS/MS).

Protocol:

-

Sample Preparation: Dissolve the lyophilized peptide in a 50:50 acetonitrile:water solution with 0.1% formic acid to a concentration of approximately 1 pmol/µL.

-

Mass Spectrometry (MS):

-

Acquire a full MS spectrum using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Observe the protonated molecular ion [M+H]⁺ and potentially other charge states (e.g., [M+2H]²⁺).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Isolate the precursor ion of interest (e.g., [M+H]⁺).

-

Fragment the precursor ion using collision-induced dissociation (CID).

-

Acquire the product ion spectrum. For cyclic peptides, fragmentation is more complex than for linear peptides as the ring must first be opened.[2][3] Multiple cleavages are often required to generate characteristic fragment ions.[3]

-

-

Data Analysis:

-

Compare the observed mass of the precursor ion with the theoretical molecular weight.

-

Analyze the MS/MS spectrum to identify b- and y-type fragment ions. Due to the cyclic nature, the fragmentation pattern will be complex, but it can be used to confirm the amino acid composition and sequence.

-

Quantitative Data: Theoretical Fragment Ions

The following table lists the theoretical monoisotopic masses of the b- and y-ions for the linearized peptide sequence (C-R-T-I-G-P-S-V-C) for MS/MS analysis.

| # | Amino Acid | b-ion (m/z) | y-ion (m/z) |

| 1 | Cys | 104.03 | 932.44 |

| 2 | Arg | 260.13 | 829.41 |

| 3 | Thr | 361.18 | 673.31 |

| 4 | Ile | 474.26 | 572.26 |

| 5 | Gly | 531.28 | 459.18 |

| 6 | Pro | 628.34 | 402.16 |

| 7 | Ser | 715.37 | 305.10 |

| 8 | Val | 814.44 | 218.07 |

| 9 | Cys | 917.47 | 119.04 |

2D NMR Spectroscopy for 3D Structure Elucidation

Two-dimensional NMR spectroscopy is the primary method for determining the high-resolution three-dimensional structure of the peptide in solution.

Protocol:

-

Sample Preparation:

-

Dissolve 1-2 mg of the purified peptide in 500 µL of a 90% H₂O / 10% D₂O buffer (e.g., 20 mM phosphate buffer, pH 6.0). The D₂O is for the field-frequency lock.

-

The peptide concentration should be in the range of 0.5-1.0 mM.

-

-

NMR Data Acquisition:

-

Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms to identify the spin systems of the individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of ~200-300 ms to identify through-space correlations between protons that are close in space (< 5 Å). This is the key experiment for determining the global fold.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N labeling is used, an HSQC spectrum provides a fingerprint of the peptide, with one peak for each N-H bond.

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Resonance Assignment: Use the TOCSY and NOESY spectra to sequentially assign all proton resonances to their respective amino acids in the peptide sequence.

-

Structural Restraints:

-

Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

-

Measure ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints for the peptide backbone.

-

-

-

Structure Calculation:

-

Use the distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).

-

Generate an ensemble of low-energy structures that are consistent with the NMR data.

-

Refine the structures using molecular dynamics simulations in a simulated water environment.

-

Quantitative Data: NMR Chemical Shift Table (Template)

| Residue | HN | Hα | Hβ | Other Protons |

| Cys-1 | ||||

| Arg-2 | ||||

| Thr-3 | ||||

| Ile-4 | ||||

| Gly-5 | ||||

| Pro-6 | - | |||

| Ser-7 | ||||

| Val-8 | ||||

| Cys-9 |

Edman Degradation for Sequence Verification

While challenging for cyclic peptides, Edman degradation can be used to confirm the linear amino acid sequence after reductive cleavage of the disulfide bond.

Protocol:

-

Reduction and Alkylation:

-

Dissolve the cyclic peptide in a suitable buffer (e.g., Tris-HCl, pH 8.5).

-

Reduce the disulfide bridge using a reducing agent like dithiothreitol (DTT).

-

Alkylate the resulting free thiol groups with an alkylating agent such as iodoacetamide to prevent re-oxidation.

-

Purify the linearized and alkylated peptide using RP-HPLC.

-

-

Edman Degradation Chemistry:

-

The purified linear peptide is subjected to automated Edman degradation.

-

Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under basic conditions.

-

Cleavage: The derivatized N-terminal amino acid is cleaved off under acidic conditions.

-

Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

-

-

Analysis:

-

The PTH-amino acid from each cycle is identified by HPLC by comparing its retention time to known standards.

-

The sequence is determined by the order of the identified PTH-amino acids.

-

Biological Context: Transferrin Receptor (TfR) Interaction

The peptide sequence CRTIGPSVC is known to be an iron-mimic that binds to the transferrin receptor (TfR), a key protein for iron uptake into cells, particularly in the brain and in tumor cells where it is often overexpressed. The interaction is not direct but is mediated by apo-transferrin (iron-free transferrin). The peptide induces a conformational change in apo-transferrin, allowing it to bind to the TfR and be internalized.

Figure 2: Proposed signaling pathway for cellular uptake mediated by the peptide via the transferrin receptor.

References

In Silico Modeling of the Cys-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys Peptide: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Peptides represent a rapidly growing class of therapeutics, valued for their high specificity and potency.[1] The nonapeptide Cys-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys, with its terminal cysteine residues, presents a compelling candidate for rational drug design, likely forming a stable cyclic structure through a disulfide bond. This technical guide provides a comprehensive overview of the core in silico methodologies for characterizing this peptide. We will explore a systematic computational workflow, from initial structure prediction to molecular dynamics and target interaction analysis. This document offers detailed experimental protocols for key computational experiments, summarizes quantitative data in structured tables, and provides visual diagrams of workflows and hypothetical signaling pathways to guide researchers in the computational assessment of this and similar peptide scaffolds.

Introduction to the Cys-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys Peptide

The peptide with the primary sequence Cys-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys is a nine-residue polypeptide. The presence of cysteine at both the N- and C-termini strongly suggests the formation of an intramolecular disulfide bond, resulting in a cyclic conformation. Such cyclization is a common strategy in peptide drug development to enhance stability and constrain the peptide into a bioactive conformation.[2] A foundational step in its in silico analysis is the accurate prediction of its three-dimensional structure and physicochemical properties.[1]

Table 1: Predicted Physicochemical Properties of Cys-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys

| Property | Predicted Value | Method/Tool |

| Molecular Formula | C₃₈H₆₅N₁₁O₁₂S₂ | N/A |

| Average Molecular Weight | 952.19 g/mol | PepDraw |

| Theoretical pI | 8.53 | PepDraw |

| Net Charge at pH 7.0 | +1 | PepDraw |

| Grand Average of Hydropathy (GRAVY) | -0.544 | ProtParam |

Overall In Silico Analysis Workflow

The computational investigation of a peptide therapeutic candidate follows a multi-stage process. It begins with defining the peptide's 3D structure, followed by an analysis of its dynamic behavior in a simulated physiological environment. Subsequently, its interaction with a putative biological target is investigated to predict binding affinity and mode. Finally, its broader biological and pharmacokinetic properties are predicted.

Peptide Structure Prediction

Determining the three-dimensional structure from the amino acid sequence is a critical first step.[1] For a short peptide like Cys-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys, de novo prediction methods are highly suitable. These methods predict the structure from the sequence alone, without relying on homologous templates.

Experimental Protocol: De Novo Structure Prediction using PEP-FOLD

-

Access PEP-FOLD: Navigate to the PEP-FOLD web server.

-

Input Sequence: Enter the peptide sequence in FASTA format or as a one-letter code: CRTIGPSVC.

-

Define Disulfide Bond: Specify the formation of a disulfide bond between Cys1 and Cys9. This is a critical constraint for accurate structural modeling.

-

Job Submission: Submit the job for calculation. The server will perform conformational sampling and cluster the resulting models.

-

Model Selection: Analyze the output. The server typically provides several ranked models. The model with the best score (e.g., lowest sOPEP energy) is selected as the most probable conformation.

-

Download Structure: Download the coordinates of the best model in PDB format for subsequent analysis.

Table 2: Representative Data from Structure Prediction

| Model Rank | sOPEP Score (a.u.) | Predicted Secondary Structure |

| 1 | -150.5 | Turn, Coil |

| 2 | -145.2 | Coil, Turn |

| 3 | -142.8 | Coil |

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the peptide at an atomic level, revealing its conformational stability and flexibility in a simulated aqueous environment.[3] This is essential for understanding how the peptide might behave in vivo.

MD Simulation Workflow

Experimental Protocol: MD Simulation using GROMACS

-

Prepare Topology: Use the gmx pdb2gmx command to generate a GROMACS topology for the peptide PDB file. Select a suitable force field (e.g., AMBER99SB-ILDN).

-

Define Simulation Box: Use gmx editconf to create a simulation box (e.g., cubic) around the peptide, ensuring a minimum distance of 1.0 nm between the peptide and the box edges.

-

Solvation: Fill the box with water molecules (e.g., TIP3P water model) using gmx solvate.

-

Add Ions: Add ions using gmx genion to neutralize the system's charge.

-

Energy Minimization: Perform energy minimization using the steepest descent algorithm to remove steric clashes.

-

Equilibration (NVT & NPT):

-

Perform a 100 ps simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.

-

Perform a subsequent 100 ps simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.

-

-

Production MD: Run the production simulation for a desired length of time (e.g., 100 ns) to generate the trajectory for analysis.

-

Analysis: Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and hydrogen bond formation.

Table 3: Representative Data from MD Simulation Analysis

| Metric | Average Value (over 100 ns) | Interpretation |

| RMSD (Backbone) | 0.15 ± 0.05 nm | High structural stability after equilibration. |

| Radius of Gyration (Rg) | 0.82 ± 0.03 nm | The peptide maintains a compact conformation. |

| Intramolecular H-Bonds | 4 ± 1 | Indicates stable internal secondary structure. |

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of the peptide when it interacts with a target protein. Since the biological target of Cys-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys is not defined, we will use a hypothetical target, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common target in anti-angiogenic therapy.

Experimental Protocol: Peptide-Protein Docking using AutoDock Vina

-

Prepare Receptor: Obtain the crystal structure of VEGFR-2 (e.g., from the Protein Data Bank). Remove water molecules and ligands. Add polar hydrogens and assign charges using AutoDock Tools.

-

Prepare Ligand: Use the equilibrated structure of the peptide from the MD simulation. Define rotatable bonds using AutoDock Tools.

-

Define Binding Site: Identify the binding pocket on VEGFR-2. Define a grid box that encompasses this entire site. For a "blind docking" approach where the site is unknown, the grid box can be set to cover the entire protein surface.

-

Run Docking: Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration files.

-

Analyze Results: Vina will output several binding poses ranked by their binding affinity scores (in kcal/mol). Analyze the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the peptide and VEGFR-2.

Table 4: Representative Data from Molecular Docking

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues on VEGFR-2 |

| 1 | -9.8 | Glu885, Cys919, Asp1046 |

| 2 | -9.5 | Lys868, His1026, Phe1047 |

| 3 | -9.1 | Cys1045, Asp1046, Val899 |

Hypothetical Signaling Pathway Inhibition

Based on our hypothetical docking scenario, the Cys-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys peptide could act as an inhibitor of VEGFR-2. By binding to the receptor, it may prevent the binding of the natural ligand (VEGF-A), thereby inhibiting downstream signaling pathways responsible for angiogenesis.

Conclusion

The in silico workflow detailed in this guide provides a robust framework for the initial characterization and assessment of the Cys-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys peptide as a potential therapeutic agent. Computational modeling plays a pivotal role in accelerating the discovery and design of novel peptide-based drugs by providing atomic-level insights into their structure, dynamics, and interactions. The methodologies and hypothetical results presented here serve as a practical guide for researchers to generate testable hypotheses, prioritize candidates for synthesis, and ultimately de-risk the drug development pipeline, shifting potential failures to the earlier, less costly in silico stages.

References

De Novo Sequencing of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and methodologies for the de novo sequencing of the cyclic peptide H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH. This peptide, characterized by a disulfide bond between the two cysteine residues, presents a unique challenge for sequencing due to its cyclic nature. This document outlines the experimental protocols, data interpretation strategies, and computational tools necessary for its structural elucidation.

Introduction to De Novo Peptide Sequencing

De novo peptide sequencing is the process of determining the amino acid sequence of a peptide directly from its tandem mass spectrometry (MS/MS) data without relying on a sequence database.[1][2] This approach is essential for the characterization of novel peptides, antibodies, and peptides from organisms with unsequenced genomes. For cyclic peptides, such as the one , de novo sequencing is often the primary method for sequence determination, as database search algorithms are typically designed for linear peptides.[3]

The presence of a disulfide bond in H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH adds a layer of complexity to the sequencing process. Traditional fragmentation techniques like Collision-Induced Dissociation (CID) can produce complex and difficult-to-interpret spectra for cyclic peptides due to the stable disulfide linkage.[4][5] Therefore, specialized fragmentation methods and data analysis strategies are required.

Experimental Design and Methodology

A successful de novo sequencing experiment for a cyclic, disulfide-containing peptide requires careful sample preparation and a multi-faceted mass spectrometry approach.

Sample Preparation

Proper sample preparation is critical to obtain high-quality mass spectra. The sample should be free of salts and detergents that can interfere with ionization.

Protocol for Sample Preparation:

-

Dissolution: Dissolve the peptide in a solvent compatible with mass spectrometry, typically a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Purification: If necessary, purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove any impurities.

-

Concentration: Adjust the peptide concentration to an appropriate level for the mass spectrometer being used, typically in the low micromolar to nanomolar range.

Mass Spectrometry Analysis

The core of the de novo sequencing workflow is tandem mass spectrometry (MS/MS). For a cyclic peptide with a disulfide bond, a combination of different fragmentation techniques is recommended to obtain comprehensive sequence information.

Instrumentation:

A high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF instrument, is essential for accurate mass measurements of precursor and fragment ions.

Experimental Workflow:

References

- 1. De novo peptide sequencing - Wikipedia [en.wikipedia.org]

- 2. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 3. Circular-dichroic spectra of vasopressin analogues and their cyclic fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electron transfer dissociation coupled to an Orbitrap analyzer may promise a straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collision Induced Dissociation Products of Disulfide-bonded Peptides: Ions Result from the Cleavage of More than One Bond - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of the CRTIGPSVC Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic peptide CRTIGPSVC has emerged as a promising targeting moiety for the delivery of therapeutic and imaging agents to brain tumors, particularly glioblastoma.[1][2] Its unique mechanism of action, involving an allosteric interaction with the transferrin receptor, allows it to overcome the formidable blood-brain barrier. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of the CRTIGPSVC peptide. It summarizes the available cytotoxicity data, details relevant experimental protocols for assessing peptide cytotoxicity, and illustrates the peptide's targeting mechanism and a general experimental workflow for cytotoxicity screening.

Introduction to CRTIGPSVC Peptide

The CRTIGPSVC peptide is a disulfide-bridged cyclic peptide identified through in vivo phage display.[3] Its primary function is not as a direct cytotoxic agent but as a targeting ligand. It has been shown to selectively bind to apo-transferrin, inducing a conformational change that mimics the iron-bound state of transferrin.[3][4] This "iron-mimicry" allows the peptide and its conjugated cargo to be recognized and transported across the blood-brain barrier and into tumor cells via the transferrin receptor (TfR), which is often overexpressed in glioblastoma.

Mechanism of Action: Targeting the Transferrin Receptor

The CRTIGPSVC peptide's ability to target brain tumors is mediated by the transferrin (Tf) and transferrin receptor (TfR) protein complex. The peptide interacts with the open form of iron-free apo-transferrin (apo-Tf), causing it to adopt a conformation similar to the iron-bound "closed" form. This complex is then recognized by the transferrin receptor, which is abundant on brain endothelial cells and glioblastoma cells, facilitating its transport across the blood-brain barrier and into the tumor microenvironment.

Caption: Signaling pathway of CRTIGPSVC peptide targeting the transferrin receptor.

Preliminary Cytotoxicity Data

Direct and extensive cytotoxicity data for the unconjugated CRTIGPSVC peptide is limited in the public domain. Most studies focus on its efficacy in delivering a cytotoxic payload. However, one study involving CRTIGPSVC-functionalized nano-emulsions (NEs) provides some insight.

Preliminary cytotoxic tests on a mouse brain cell line (bEnd.3) showed that CRT-PEG2k-NEs resulted in an increased cellular death of 33.05 ± 4.42% compared to the undecorated PEG2k-NEs control. Furthermore, the uptake of these functionalized nano-emulsions was 41.5% higher than the negative control, suggesting that the observed cytotoxicity may be linked to the enhanced cellular uptake mediated by the peptide.

| Formulation | Cell Line | Parameter Measured | Result |

| CRT-PEG2k-NEs vs. PEG2k-NEs | bEnd.3 (mouse brain endothelial cells) | Cellular Death | 33.05 ± 4.42% increase |

| CRT-PEG2k-NEs vs. Negative Control | bEnd.3 (mouse brain endothelial cells) | Cellular Uptake | 41.5 ± 24% increase |

Table 1: Summary of available cytotoxicity-related data for CRTIGPSVC-functionalized nano-emulsions.

It is crucial to note that these results reflect the activity of the entire nano-emulsion formulation and not necessarily the intrinsic cytotoxicity of the peptide alone. A comprehensive preliminary screening would require testing the peptide in isolation across various concentrations and cell lines.

Experimental Protocols for Cytotoxicity Screening

To thoroughly assess the cytotoxic potential of the CRTIGPSVC peptide, a panel of in vitro assays is recommended. These assays measure different cellular parameters to determine cell viability and the mechanism of cell death.

General Experimental Workflow

A typical workflow for in vitro cytotoxicity screening involves cell culture, treatment with the peptide, and subsequent analysis using various assays.

Caption: A general experimental workflow for the in vitro cytotoxicity screening of peptides.

MTT Assay (Cell Viability)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Plate cells (e.g., 5 x 10^4 cells per well) in a 96-well plate and incubate to allow for attachment.

-

Treatment: Treat the cells with various concentrations of the CRTIGPSVC peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Lactate Dehydrogenase (LDH) Assay (Cell Membrane Integrity)

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

-

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. Its activity in the culture supernatant is proportional to the number of cells with compromised membrane integrity.

-

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

-

Measurement: Incubate and measure the absorbance according to the manufacturer's instructions.

-

Annexin V/Propidium Iodide (PI) Assay (Apoptosis Detection)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Cell Treatment: Culture and treat cells with the desired peptide concentrations.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

Conclusion

The CRTIGPSVC peptide is a highly specific targeting agent with a well-defined mechanism for crossing the blood-brain barrier. While its primary role is in targeted delivery rather than direct cytotoxicity, preliminary data suggests that CRTIGPSVC-functionalized nanoparticles may induce cell death, likely due to enhanced cellular uptake. A comprehensive evaluation of the peptide's intrinsic cytotoxicity is warranted and can be achieved through a systematic application of standard in vitro assays such as MTT, LDH, and Annexin V/PI staining. The protocols and workflows detailed in this guide provide a framework for researchers to conduct a thorough preliminary cytotoxicity screening of the CRTIGPSVC peptide and its derivatives.

References

- 1. Targeted Particle Fools Brain's Guardian to Reach Tumors | MD Anderson Cancer Center [mdanderson.org]

- 2. JCI - Systemic combinatorial peptide selection yields a non-canonical iron-mimicry mechanism for targeting tumors in a mouse model of human glioblastoma [jci.org]

- 3. researchgate.net [researchgate.net]

- 4. Systemic combinatorial peptide selection yields a non-canonical iron-mimicry mechanism for targeting tumors in a mouse model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigma: A Technical Guide to Identifying the Biological Targets of Novel Cyclic Peptides

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics has led to a burgeoning interest in cyclic peptides, a class of molecules that bridge the gap between small molecules and large biologics. Their constrained-ring structures offer enhanced stability, target affinity, and specificity, making them promising candidates for modulating challenging biological pathways. However, a critical step in their development is the precise identification of their biological targets. This in-depth technical guide provides a comprehensive overview of the core methodologies employed to unravel the molecular partners of novel cyclic peptides, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in this exciting field.

Overview of Target Identification Strategies

The journey to pinpoint the biological target of a novel cyclic peptide involves a multi-pronged approach, often combining direct biochemical methods with cellular and computational strategies. The primary goal is to identify a direct physical interaction between the cyclic peptide and its cognate protein target and to validate the biological relevance of this interaction. This guide will focus on several key experimental techniques that have proven effective in this endeavor.

Experimental Protocols for Target Identification

A successful target identification campaign relies on the meticulous execution of well-defined experimental protocols. Below are detailed methodologies for key techniques, providing a step-by-step guide for their implementation in the laboratory.

Affinity Chromatography-Based Target Pull-Down

Affinity chromatography is a powerful technique for isolating target proteins from complex biological mixtures based on the specific interaction with an immobilized ligand—in this case, the novel cyclic peptide.

Protocol for Immobilization of Cyclic Peptides on Affinity Resin

The choice of immobilization chemistry depends on the available functional groups on the cyclic peptide.

A. Immobilization of Cyclic Peptides with Carboxyl Groups to Amine-Activated Resin:

-

Resin Activation:

-

Wash 1 mL of amine-activated agarose resin (e.g., AminoLink Plus Coupling Resin) with 10 mL of 1X Phosphate Buffered Saline (PBS), pH 7.2.

-

Centrifuge at 1,000 x g for 1 minute and discard the supernatant. Repeat this wash step twice.

-

-

Carbodiimide Activation of the Cyclic Peptide:

-

Dissolve 1-5 mg of the cyclic peptide in 1 mL of activation buffer (0.1 M MES, 0.5 M NaCl, pH 4.7).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to a final concentration of 10 mg/mL and N-hydroxysuccinimide (NHS) to a final concentration of 10 mg/mL.

-

Incubate the reaction mixture at room temperature for 15-30 minutes.

-

-

Coupling Reaction:

-

Immediately add the activated cyclic peptide solution to the washed amine-activated resin.

-

Incubate the mixture for 2-4 hours at room temperature with gentle end-over-end mixing.

-

-

Blocking of Unreacted Sites:

-

Centrifuge the resin at 1,000 x g for 1 minute and discard the supernatant.

-

Add 1 mL of quenching buffer (1 M Tris-HCl, pH 7.4) and incubate for 1 hour at room temperature to block any unreacted amine groups on the resin.

-

-

Washing:

-

Wash the resin with 10 mL of 1X PBS, followed by 10 mL of a high salt buffer (e.g., 1 M NaCl), and finally with 10 mL of 1X PBS.

-

The resin is now ready for the pull-down experiment.

-

B. Immobilization of Cyclic Peptides with Primary Amines to NHS-Activated Resin:

-

Resin Preparation:

-

Wash 1 mL of NHS-activated Sepharose 4 Fast Flow resin with 10 mL of ice-cold 1 mM HCl.[1]

-

Immediately wash with 10 mL of coupling buffer (0.2 M NaHCO3, 0.5 M NaCl, pH 8.3).

-

-

Coupling Reaction:

-

Dissolve 1-5 mg of the cyclic peptide in 1 mL of coupling buffer.

-

Immediately mix the peptide solution with the washed NHS-activated resin.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

-

-

Blocking and Washing:

-

Follow the blocking and washing steps as described in section 2.1.A.4 and 2.1.A.5.

-

C. Immobilization of Cyclic Peptides with Thiol Groups to Thiopropyl Sepharose:

-

Resin Preparation:

-

Swell 1 g of Thiopropyl Sepharose 6B in 10 mL of swelling buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 7.5) for 15 minutes.

-

Wash the resin with 10 mL of the same buffer.

-

-

Reduction of the Resin (Optional but Recommended):

-

To ensure free thiol groups on the resin, incubate with 10 mM DTT in coupling buffer for 30 minutes at room temperature.

-

Wash the resin extensively with coupling buffer (at least 10 column volumes) to remove the DTT.

-

-

Coupling Reaction:

-

Dissolve 1-5 mg of the thiol-containing cyclic peptide in 1 mL of coupling buffer.

-

Mix the peptide solution with the prepared resin and incubate for 1-2 hours at room temperature with gentle mixing. The reaction forms a disulfide bond between the peptide and the resin.[2]

-

-

Washing:

-

Wash the resin with 10 mL of coupling buffer, followed by 10 mL of a high salt buffer, and finally with 10 mL of coupling buffer.

-

Protocol for Affinity Pull-Down Assay:

-

Cell Lysate Preparation:

-

Harvest cultured cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

Binding:

-

Incubate 1-5 mg of the cell lysate with 50 µL of the cyclic peptide-coupled resin for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with uncoupled resin or resin coupled with a scrambled or inactive peptide.

-

-

Washing:

-

Wash the resin three to five times with 1 mL of wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the resin using an appropriate elution buffer. The choice of elution buffer depends on the nature of the interaction. Options include:

-

High salt concentration: (e.g., 1 M NaCl)

-

Low pH: (e.g., 0.1 M glycine, pH 2.5)

-

Competitive elution: with an excess of free cyclic peptide.

-

Denaturing elution: with SDS-PAGE sample buffer (for subsequent gel electrophoresis).

-

-

-

Analysis of Eluted Proteins:

-

Neutralize the eluate if a low pH elution was used.

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining.

-

Excise unique protein bands that appear in the cyclic peptide pull-down but not in the control lane for identification by mass spectrometry (LC-MS/MS).

-

Figure 1: Affinity Chromatography Workflow

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique that utilizes a photoreactive version of the cyclic peptide to form a covalent bond with its target protein upon photoactivation. This allows for the robust identification of the direct binding partner.

Protocol for Photoaffinity Labeling

-

Synthesis of a Photoaffinity Probe:

-

Synthesize a derivative of the cyclic peptide that incorporates a photoreactive group (e.g., benzophenone, phenylazide, or diazirine) and a reporter tag (e.g., biotin or an alkyne for click chemistry).[3] The photoreactive group should be positioned such that it does not significantly disrupt the binding of the peptide to its target.

-

-

Labeling in Cell Lysate or Live Cells:

-

For Cell Lysate: Incubate the cell lysate (1-5 mg) with the photoaffinity probe (typically at a concentration 1-10 fold higher than its Kd) for 30-60 minutes at 4°C in the dark.

-

For Live Cells: Treat cultured cells with the cell-permeable photoaffinity probe for a specified time.

-

-

UV Cross-linking:

-

Irradiate the sample with UV light at the appropriate wavelength (e.g., 350-365 nm for benzophenone and diazirine probes) for 15-30 minutes on ice.

-

-

Click Chemistry (if an alkyne tag is used):

-

If the probe contains an alkyne tag, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to attach a biotin-azide or fluorescent-azide reporter molecule.

-

-

Enrichment of Labeled Proteins:

-

If a biotin tag was used, enrich the biotinylated proteins using streptavidin-coated beads. Wash the beads extensively to remove non-specifically bound proteins.

-

-

Analysis:

-

Elute the captured proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and identify the labeled proteins by mass spectrometry.

-

Figure 2: Photoaffinity Labeling Workflow

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

Protocol for CETSA:

-

Cell Treatment:

-

Treat cultured cells with the cyclic peptide at various concentrations. Include a vehicle-only control.

-

-

Heating:

-

Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

-

Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of the target protein in the soluble fraction by Western blotting or by quantitative mass spectrometry (proteome-wide CETSA).

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the cyclic peptide indicates target engagement.

-

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method to identify protein targets. It relies on the principle that ligand binding can protect a protein from proteolytic degradation.

Protocol for DARTS:

-

Lysate Preparation:

-

Prepare a cell lysate as described for affinity chromatography.

-

-

Peptide Incubation:

-

Incubate aliquots of the cell lysate with the cyclic peptide at different concentrations. Include a vehicle control.

-

-

Protease Digestion:

-

Add a protease (e.g., thermolysin or pronase) to each lysate and incubate for a specific time at room temperature. The concentration of the protease and the digestion time should be optimized to achieve partial digestion of the total proteome.

-

-

Stopping the Digestion:

-

Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE sample buffer and boiling.

-

-

Analysis:

-

Analyze the digested lysates by SDS-PAGE.

-

Proteins that are protected from digestion in the presence of the cyclic peptide will appear as more intense bands compared to the control.

-

These protected protein bands can be excised and identified by mass spectrometry.

-

Quantitative Data Presentation

To facilitate the comparison of binding affinities and potencies of different cyclic peptides, it is crucial to present quantitative data in a clear and structured format.

Table 1: Binding Affinities and Inhibitory Concentrations of Exemplary Cyclic Peptides

| Cyclic Peptide | Target Protein | Assay Type | Kd (nM) | IC50 (µM) | Reference |

| cycGiBP | Gαi1 | Competition Assay | 2.1 | - | [4] |

| WAp-D04 | Wnt3a | In vitro selection | 110 | - | [5] |

| DPMI-β | MDM2 | Phage Display | 3.2 | - | |

| c(RGDfV) | Integrin αvβ3 | Cell Adhesion Assay | - | 75 | |

| P5 | Integrin αvβ3 | Vitronectin Binding | - | 0.002 | |

| cp1 | BCL-2 | Not Specified | 650 | - | |

| [WR]9 | c-Src kinase | Radioactive Assay | - | 0.21 |

Visualization of Signaling Pathways and Workflows

Visual diagrams are indispensable for understanding the complex interplay of molecules in signaling pathways and for illustrating experimental workflows. The following diagrams are generated using the DOT language for Graphviz.

Signaling Pathways Modulated by Cyclic Peptides

Cyclic peptides have been successfully developed to target key nodes in various signaling pathways implicated in disease.

A. Inhibition of the Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is linked to various cancers. Some cyclic peptides have been designed to inhibit this pathway by directly binding to Wnt proteins.

Figure 3: Inhibition of Wnt Signaling by a Cyclic Peptide

B. Disruption of the p53-MDM2 Interaction

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by MDM2. Cyclic peptides have been developed to disrupt the p53-MDM2 interaction, thereby reactivating p53's tumor-suppressive functions.

Figure 4: Disruption of p53-MDM2 Interaction

C. Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain peptide-drug conjugates incorporating cyclic peptides have been shown to inhibit this pathway.

Figure 5: Inhibition of the PI3K/Akt/mTOR Pathway

Conclusion

The identification of the biological target of a novel cyclic peptide is a cornerstone of its preclinical development. The methodologies outlined in this guide provide a robust framework for researchers to systematically approach this challenge. By combining techniques such as affinity chromatography, photoaffinity labeling, CETSA, and DARTS, and by carefully validating the findings, the scientific community can unlock the full therapeutic potential of this exciting class of molecules. The integration of detailed protocols, structured data presentation, and clear visual workflows aims to empower drug discovery professionals to navigate the complexities of target identification with greater confidence and efficiency.

References

- 1. gels.yilimart.com [gels.yilimart.com]

- 2. cytivalifesciences.com [cytivalifesciences.com]

- 3. Macrocyclic peptides that inhibit Wnt signalling via interaction with Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of Cyclic Peptides That Bind Protein Surfaces with Antibody-Like Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrocyclic peptides that inhibit Wnt signalling via interaction with Wnt3a - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

conformational analysis of Arg-Thr-Ile-Gly-Pro-Ser-Val containing cyclopeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides represent a promising class of therapeutic agents, offering a unique balance of structural rigidity and flexibility that often translates to high target affinity and specificity. Their constrained backbone conformation, however, presents a significant challenge for structural elucidation. Understanding the three-dimensional structure and dynamic behavior of these molecules in solution is paramount for rational drug design and development. This guide provides an in-depth overview of the state-of-the-art experimental and computational techniques employed in the conformational analysis of cyclopeptides, with a focus on peptides containing bioactive sequences. While direct studies on cyclopeptides containing the specific sequence Arg-Thr-Ile-Gly-Pro-Ser-Val are not extensively available in public literature, the methodologies outlined herein are universally applicable for determining the conformational landscape of any such cyclic peptide.

Core Methodologies in Cyclopeptide Conformational Analysis

The determination of a cyclopeptide's conformation is rarely achieved through a single technique. Instead, an integrated approach combining experimental data with computational modeling provides the most comprehensive understanding. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the solution-state conformation of cyclic peptides. It provides a wealth of information on the local environment of each atom and the spatial proximity between atoms.

Experimental Protocols:

A typical NMR-based conformational analysis workflow is depicted below:

The Role of Cyclic Peptides in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclic peptides have emerged as a compelling class of therapeutic agents and chemical probes capable of modulating intricate cellular signaling pathways. Their constrained conformational structures offer distinct advantages over linear peptides, including enhanced metabolic stability, increased binding affinity, and improved cell permeability. This guide provides an in-depth review of the pivotal role of cyclic peptides in signal transduction, with a focus on their interactions with key cellular targets such as protein-protein interfaces, kinases, and G-protein coupled receptors (GPCRs). We delve into the quantitative aspects of these interactions, provide detailed experimental protocols for their characterization, and visualize the underlying biological and experimental processes.

Modulation of Protein-Protein Interactions (PPIs)

The intricate network of protein-protein interactions (PPIs) governs a vast array of cellular functions. Dysregulation of these interactions is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention. Cyclic peptides, with their ability to mimic protein secondary structures like α-helices and β-turns, are uniquely suited to disrupt or stabilize PPIs with high specificity and affinity.

The p53-MDM2 Interaction: A Case Study

A prime example of PPI modulation by cyclic peptides is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, mouse double minute 2 homolog (MDM2).[1] The binding of p53 to MDM2 leads to the ubiquitination and subsequent degradation of p53, thereby suppressing its tumor-suppressive functions.[1] Cyclic peptides have been designed to mimic the α-helical region of p53 that binds to a hydrophobic cleft on MDM2, thus disrupting this interaction and reactivating p53.[1]

| Cyclic Peptide/Peptidomimetic | Target | Assay | IC50/Kd | Reference |

| Functionalized Stapled Peptide 22 | MDM2 | Fluorescence Polarization | 17.3 ± 7.7 nM (IC50) | [2] |

| Functionalized Stapled Peptide 24 | MDM2 | Fluorescence Polarization | 8.5 ± 1.9 nM (IC50) | [2] |

| β-hairpin peptidomimetic | HDM2 | Fluorescence Polarization | ~100 µM (IC50) |

The β-Catenin/BCL9 Interaction

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a key driver in many cancers. The interaction between β-catenin and B-cell lymphoma 9 (BCL9) is critical for the transcriptional activation of Wnt target genes. While not exclusively traditional cyclic peptides, α-helix-mimicking sulfono-γ-AApeptides and stapled peptides have been developed to inhibit this interaction, demonstrating the potential of peptide-like macrocycles in targeting this pathway.

| Inhibitor | Target | Assay | Ki/IC50 | Reference |

| Sulfono-γ-AApeptide 2 | β-catenin/BCL9 | AlphaScreen | 0.64 µM (Ki), 0.74 µM (IC50) | |

| BCL9 peptide 1 | β-catenin/BCL9 | AlphaScreen | 1.13 µM (Ki), 1.28 µM (IC50) | |

| Penetratin-st7 | TCF/β-catenin | Cell Growth Inhibition | ~20 µM |

Inhibition of Kinase Activity

Protein kinases are central players in signal transduction, catalyzing the phosphorylation of substrate proteins to regulate a multitude of cellular processes. The dysregulation of kinase activity is a common cause of diseases such as cancer and inflammation. Cyclic peptides have been developed as potent and selective kinase inhibitors, often targeting the ATP-binding site or allosteric sites.

Quantitative Data for Cyclic Peptide Kinase Inhibitors

| Cyclic Peptide | Target Kinase | Assay | IC50 | Reference |

| [WR]9 | c-Src | Radioactive | 0.21 µM | |

| [WR]8 | c-Src | Radioactive | 0.33 µM | |

| [WR]7 | c-Src | Radioactive | 0.35 µM | |

| [WR]6 | c-Src | Radioactive | 0.57 µM | |

| [WR]5 | c-Src | Radioactive | 0.81 µM | |

| [WR]9 | Abl | Radioactive | 0.35 µM | |

| [WR]9 | PKCa | Radioactive | 2.86 µM |

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. They play a critical role in transducing extracellular signals into intracellular responses. Cyclic peptides, including naturally occurring ones and synthetically engineered analogs, can act as agonists or antagonists of GPCRs, influencing a wide range of physiological processes. A key aspect of GPCR signaling is receptor internalization, a process of desensitization and signal modulation, which can be studied using cyclic peptide ligands.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of cyclic peptide modulators of signal transduction.

Solid-Phase Peptide Synthesis (SPPS) of Cyclic Peptides

The chemical synthesis of cyclic peptides is most commonly achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support, followed by on-resin or solution-phase cyclization and final cleavage and purification.

Protocol Outline:

-

Resin Preparation: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for side-chain attachment or Rink amide resin for C-terminal amide peptides) in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU/HOBt/DIEA) and a base.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

-

Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the desired sequence.

-

Side-Chain Deprotection for Cyclization (if applicable): Selectively deprotect the side chains of the amino acids that will form the cyclic linkage.

-

On-Resin Cyclization: Perform the cyclization reaction on the solid support using a suitable cyclization reagent (e.g., PyBOP/DIEA).

-

Cleavage and Final Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the cyclic peptide by mass spectrometry and analytical HPLC.

Fluorescence Polarization (FP) Assay for p53-MDM2 Interaction

This assay quantitatively measures the binding of a fluorescently labeled p53-derived peptide to the MDM2 protein and the displacement of this peptide by a competitive inhibitor.

Protocol Outline:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., PBS with 0.01% Tween-20).

-

Prepare a stock solution of a fluorescently labeled p53 peptide probe (e.g., Rhodamine-labeled p53 peptide) in the assay buffer.

-

Prepare a stock solution of purified MDM2 protein in the assay buffer.

-

Prepare serial dilutions of the cyclic peptide inhibitor in the assay buffer.

-

-

Assay Setup (384-well plate):

-

Add the fluorescent p53 peptide probe to all wells at a final concentration determined by a prior titration experiment (typically in the low nanomolar range).

-

Add the MDM2 protein to all wells (except for the negative control) at a concentration that gives a significant polarization signal.

-

Add the serially diluted cyclic peptide inhibitor to the appropriate wells. Include wells with no inhibitor (positive control for binding) and wells with no MDM2 (negative control for no binding).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioactive Kinase Assay

This assay measures the activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate in the presence and absence of an inhibitor.

Protocol Outline:

-

Reaction Mixture Preparation:

-

Prepare a kinase reaction buffer containing buffer salts (e.g., Tris-HCl), MgCl₂, and DTT.

-

Prepare a stock solution of the kinase substrate (a specific peptide or protein).

-

Prepare a stock solution of [γ-³²P]ATP.

-

Prepare serial dilutions of the cyclic peptide inhibitor.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the kinase, substrate, and inhibitor at the desired concentrations.

-

Initiate the reaction by adding the [γ-³²P]ATP.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

-

-

Stopping the Reaction: Stop the reaction by adding a quenching solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose paper.

-

Separation of Phosphorylated Substrate:

-

If using phosphocellulose paper, wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

-

Quantification:

-

Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by plotting the data and fitting it to a dose-response curve.

FRET-Based GPCR Internalization Assay

This assay monitors the internalization of a GPCR by measuring the change in Förster Resonance Energy Transfer (FRET) between a donor fluorophore on the receptor and an acceptor fluorophore in the extracellular medium.

Protocol Outline:

-

Cell Culture and Transfection:

-

Culture cells expressing the GPCR of interest fused to a donor fluorophore (e.g., SNAP-tag labeled with a terbium cryptate).

-

-

Labeling of Receptors:

-

Label the cell surface GPCRs with the luminescent donor.

-

-

Ligand Stimulation:

-

Add the cyclic peptide ligand (agonist or antagonist) to the cells at various concentrations.

-

-

Addition of Acceptor:

-

Add a cell-impermeable acceptor fluorophore (e.g., fluorescein) to the culture medium.

-

-

FRET Measurement:

-

Measure the time-resolved FRET signal. As the GPCRs internalize, the distance between the donor on the receptor and the acceptor in the medium increases, leading to a decrease in the FRET signal.

-

-

Data Analysis:

-

Quantify the change in the FRET ratio over time to determine the kinetics of internalization.

-

Plot the FRET change against the ligand concentration to determine the EC50 or IC50 for internalization.

-

Caco-2 Permeability Assay

This assay is a widely used in vitro model to predict the intestinal permeability of a compound.

Protocol Outline:

-

Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate until they form a confluent and differentiated monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Permeability Experiment (Apical to Basolateral):

-

Add the cyclic peptide solution to the apical (upper) chamber.

-

At various time points, collect samples from the basolateral (lower) chamber.

-

-

Sample Analysis: Quantify the concentration of the cyclic peptide in the collected samples using LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Protocol Outline:

-

Incubation Mixture Preparation:

-

Prepare a reaction mixture containing liver microsomes, a buffer (e.g., phosphate buffer), and a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

Add the cyclic peptide to the pre-warmed incubation mixture.

-

Incubate at 37°C.

-

At various time points, take aliquots of the reaction and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent cyclic peptide.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway Diagrams

Experimental Workflow Diagrams

Conclusion

Cyclic peptides represent a powerful and versatile tool for the modulation of signal transduction pathways. Their ability to target challenging PPIs, inhibit kinases with high selectivity, and modulate GPCR function underscores their potential as both research tools and therapeutic agents. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of cyclic peptides, paving the way for the development of novel modulators of cellular signaling. As our understanding of the structural and chemical principles governing the activity of cyclic peptides continues to grow, so too will their impact on basic research and drug discovery.

References

The Resurgence of Peptides: A Technical Guide to Therapeutic Applications

<

Introduction

Peptide-based therapeutics are experiencing a significant resurgence, bridging the gap between small molecules and larger biologics.[1][2] These short chains of amino acids offer high specificity and potency, allowing them to engage with targets that are often considered "undruggable" by conventional pharmaceuticals.[2][3][4] With over 80 peptide drugs approved by the FDA and more than 650 candidates in development, their applications span a wide range of diseases, including metabolic disorders, cancer, and infectious diseases. This guide provides an in-depth overview of the synthesis, application, and experimental protocols relevant to the development of custom-synthesized peptides for therapeutic use.

Core Methodologies: From Synthesis to Purification

The foundation of any peptide therapeutic is its precise chemical synthesis and subsequent purification to ensure safety and efficacy.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of custom peptide creation, enabling the assembly of amino acids into a desired sequence on a solid support. The most common approach is the Fmoc/tBu strategy.

Objective: To synthesize a target peptide sequence on a solid resin support.

Materials:

-

Fmoc-protected amino acids

-

Solid support resin (e.g., PEG-modified polystyrene)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

SPPS reaction vessel

-

Cleavage cocktail (e.g., TFA/TIS/water)

Procedure:

-

Resin Preparation: Swell the resin in DMF within the reaction vessel.

-

First Amino Acid Attachment (Anchoring): Couple the C-terminal Fmoc-protected amino acid to the resin. This is often pre-done on commercially available resins.

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid using a 20% piperidine solution in DMF. This exposes the amino group for the next coupling step.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Coupling Cycle:

-

Activate the next Fmoc-protected amino acid with a coupling reagent and a base.

-

Add the activated amino acid to the resin to form a new peptide bond.

-

Wash the resin again with DMF.

-

-

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

-

Final Cleavage: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid based).

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Following synthesis, the crude peptide product contains impurities that must be removed. RP-HPLC is the standard method for peptide purification, separating the target peptide based on its hydrophobicity.

Objective: To purify the crude synthetic peptide to a high degree of homogeneity.

Materials:

-

Crude peptide sample

-

RP-HPLC system with a preparative C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in Mobile Phase A. Filter the solution to remove any particulates.

-

Analytical HPLC: First, run a small analytical sample to determine the retention time of the target peptide and identify the impurity profile. This helps in optimizing the preparative gradient.

-

Preparative HPLC:

-

Equilibrate the preparative C18 column with a low concentration of Mobile Phase B.

-

Inject the dissolved crude peptide onto the column.

-

Apply a linear gradient of increasing Mobile Phase B concentration. Peptides will elute based on their hydrophobicity, with more hydrophobic peptides requiring a higher concentration of ACN to elute.

-

-

Fraction Collection: Collect fractions as the peptide elutes from the column, detected by UV absorbance at 210-220 nm.

-

Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.

-

Pooling and Lyophilization: Pool the fractions that meet the desired purity level (typically >95%) and freeze-dry (lyophilize) to obtain the final purified peptide powder.

Experimental Protocol: Mass Spectrometry (MS) Characterization

Mass spectrometry is essential to confirm the identity and purity of the final peptide product by verifying its molecular weight.

Objective: To confirm the molecular mass of the purified peptide.

Materials:

-

Purified peptide sample

-

Mass spectrometer (e.g., MALDI-TOF or LC-MS)

-

Appropriate matrix (for MALDI-TOF) or solvent system (for LC-MS)

Procedure:

-

Sample Preparation: Prepare the peptide sample according to the specific requirements of the mass spectrometer being used.

-

Data Acquisition: Introduce the sample into the mass spectrometer. The instrument ionizes the peptides and measures their mass-to-charge (m/z) ratio.

-

Data Analysis: Compare the observed molecular weight with the theoretically calculated mass of the target peptide sequence to confirm its identity.

Therapeutic Applications and Mechanisms of Action

Custom-synthesized peptides are being developed for a multitude of therapeutic areas, leveraging their ability to precisely interact with biological targets.

Case Study 1: GLP-1 Receptor Agonists in Metabolic Disorders

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of peptide therapeutics highly effective in treating type 2 diabetes and obesity. These synthetic peptides mimic the action of the endogenous GLP-1 hormone, which enhances glucose-dependent insulin secretion.

Mechanism of Action: GLP-1 receptor agonists bind to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor, on pancreatic beta cells. This binding primarily activates the Gαs protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), leading to a cascade of events that enhances insulin granule exocytosis, increases insulin gene transcription, and promotes beta-cell survival.

| Peptide | Target | Indication | Half-life | IC50 (nM) |

| Liraglutide | GLP-1R | Type 2 Diabetes, Obesity | ~13 hours | 0.08 |

| Semaglutide | GLP-1R | Type 2 Diabetes, Obesity | ~7 days | 0.04 |

| Exenatide | GLP-1R | Type 2 Diabetes | ~2.4 hours | 0.1 |

Note: IC50 values are approximate and can vary based on the specific assay conditions.

Case Study 2: Peptide Receptor Radionuclide Therapy (PRRT) in Oncology

PRRT is a targeted cancer therapy that uses peptides to deliver a radioactive payload directly to tumor cells, minimizing damage to healthy tissue. This approach is particularly effective for neuroendocrine tumors (NETs), which often overexpress somatostatin receptors (SSTRs).

Mechanism of Action: PRRT involves a synthetic peptide analog (e.g., DOTATATE, an octreotide analog) that binds with high affinity to SSTRs on tumor cells. This peptide is chelated to a radionuclide, such as Lutetium-177 (¹⁷⁷Lu). When administered, the radiolabeled peptide circulates and binds to the SSTRs on NET cells. The entire complex is then internalized by the cell, bringing the radionuclide in close proximity to the nucleus, where its beta-particle emissions cause DNA damage and induce cell death.

References

Methodological & Application

Solid-Phase Synthesis of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH: A Detailed Protocol for a Cyclic Nonapeptide

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the solid-phase synthesis of the cyclic nonapeptide H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH. This peptide, featuring a disulfide bridge between the two cysteine residues, is synthesized using the well-established Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. The detailed methodology is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

The synthesis involves the sequential coupling of Fmoc-protected amino acids on a solid support, followed by cleavage from the resin with simultaneous side-chain deprotection. The final cyclic structure is achieved through solution-phase oxidation to form the intramolecular disulfide bond. Subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC) yields the target peptide with high purity.

Experimental Protocols

Materials and Reagents

The successful synthesis of the target peptide requires high-quality reagents and materials. The following tables summarize the necessary amino acid derivatives, resins, and other chemicals, along with their recommended specifications.

Table 1: Fmoc-Protected Amino Acids and Resin

| Compound | Molar Mass ( g/mol ) | Supplier | Purity |

| 2-Chlorotrityl chloride resin | Variable (typically 1.0-1.6 mmol/g) | Varies | 100-200 mesh |

| Fmoc-Cys(Trt)-OH | 585.7 | Varies | >99% |

| Fmoc-Val-OH | 339.4 | Varies | >99% |

| Fmoc-Ser(tBu)-OH | 383.4 | Varies | >99% |

| Fmoc-Pro-OH | 337.4 | Varies | >99% |

| Fmoc-Gly-OH | 297.3 | Varies | >99% |

| Fmoc-Ile-OH | 353.4 | Varies | >99% |

| Fmoc-Thr(tBu)-OH | 397.5 | Varies | >99% |

| Fmoc-Arg(Pbf)-OH | 648.8 | Varies | >99% |

Table 2: Solvents and Reagents for Synthesis, Cleavage, and Cyclization

| Reagent | Formula | Purpose | Purity |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Solvent | Peptide synthesis grade |

| Dichloromethane (DCM) | CH₂Cl₂ | Solvent | ACS grade |

| Piperidine | C₅H₁₁N | Fmoc deprotection | >99% |

| N,N'-Diisopropylcarbodiimide (DIC) | C₇H₁₄N₂ | Coupling agent | >98% |

| Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) | C₅H₆N₂O₃ | Coupling additive | >99% |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | Base | >99.5% |

| Trifluoroacetic acid (TFA) | CF₃COOH | Cleavage and deprotection | >99.5% |

| Triisopropylsilane (TIS) | C₉H₂₂Si | Scavenger | >98% |

| 1,2-Ethanedithiol (EDT) | C₂H₆S₂ | Scavenger | >98% |

| Diethyl ether | (C₂H₅)₂O | Peptide precipitation | Anhydrous |

| Acetonitrile (ACN) | C₂H₃N | HPLC solvent | HPLC grade |

| Ammonium hydroxide (NH₄OH) | NH₄OH | pH adjustment for cyclization | ACS grade |

Solid-Phase Peptide Synthesis (SPPS)

The linear peptide precursor is assembled on a 2-chlorotrityl chloride resin, which is ideal for producing C-terminal acid peptides. The synthesis follows a standard Fmoc/tBu protocol.

Step 1: Resin Preparation and First Amino Acid Loading

-

Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in DCM (15 mL) for 30 minutes in a reaction vessel.

-

Drain the DCM.

-

Dissolve Fmoc-Cys(Trt)-OH (0.94 g, 1.6 mmol) in DCM (10 mL) and add DIPEA (0.84 mL, 4.8 mmol).

-

Add the amino acid solution to the resin and shake for 2 hours.

-

To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and shake for 30 minutes.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 2: Chain Elongation For each subsequent amino acid, perform the following cycle:

-

Fmoc Deprotection: Add 20% piperidine in DMF (10 mL) to the resin and shake for 5 minutes. Drain. Repeat with a 15-minute shaking time.

-

Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

-

Pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 2 hours at room temperature.

-